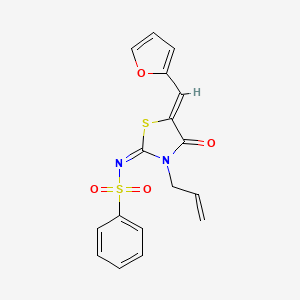

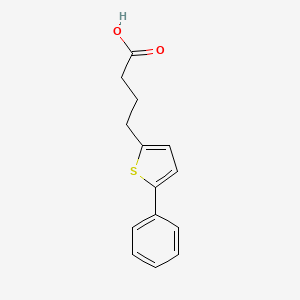

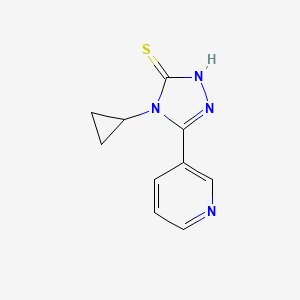

![molecular formula C7H3Cl2NS B3288975 4,6-Dichlorobenzo[d]thiazole CAS No. 854059-32-8](/img/structure/B3288975.png)

4,6-Dichlorobenzo[d]thiazole

Übersicht

Beschreibung

4,6-Dichlorobenzo[d]thiazole is a chemical compound that is part of the thiazole family . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are used in the synthesis of various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized using pharmacophore mapping and molecular docking . Another synthesis method involved the reaction of this compound with 2-(4-(3-amino-2-hydroxypropoxy) phenyl) acetonitrile .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The chemical reactions involving thiazoles often involve the substitution at the C-5 and C-2 atoms .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

- Thiazole and its derivatives, including 4,6-Dichlorobenzo[d]thiazole, have significant importance in medicinal chemistry. These compounds are central to many natural and synthetic medicinally important compounds. Thiazole's versatile nature is demonstrated by its presence in various drugs and applications in anticancer, antifungal, and antimicrobial activities (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).

Biological and Pharmacological Importance

- Thiazole derivatives exhibit a range of pharmacological activities, including antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. This makes them a valuable scaffold in drug discovery and encourages further research on thiazole-containing drugs (Borcea, Ionuț, Crișan, & Oniga, 2021).

Applications in Corrosion Inhibition

- Thiazole derivatives, including this compound, have been studied for their corrosion inhibition performances. Theoretical studies, including density functional theory (DFT) calculations and molecular dynamics simulations, suggest their potential in protecting metals like iron against corrosion (Kaya et al., 2016).

Antimicrobial and Antitumor Activities

- Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These activities make them promising candidates for the development of new therapeutic agents (Lu et al., 2012).

Organic Semiconductors

- Thiazole-based organic semiconductors have been explored for their high performance in organic electronic devices. Their role as electron-accepting heterocycles in organic field-effect transistors, solar cells, and light-emitting diodes highlights their significance beyond pharmacological applications (Lin, Fan, Li, & Zhan, 2012).

Central Nervous System (CNS) Active Agents

- Thiazole and its derivatives are used in designing novel CNS active agents. Their efficacy in treating various CNS disorders and presence in clinical trials for CNS-related therapeutics underline their importance in neuroscience and medicinal chemistry (Mishra, Kumari, & Tiwari, 2015).

Synthesis as Building Blocks in Drug Discovery

- Innovative synthesis methods have been developed for thiazole derivatives, positioning them as versatile building blocks in drug discovery. These compounds offer opportunities for structural modifications, making them valuable in the development of new therapeutic agents (Durcik et al., 2020).

Wirkmechanismus

While the specific mechanism of action for 4,6-Dichlorobenzo[d]thiazole is not mentioned in the search results, thiazoles in general are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . They have potential applications in the development of new drugs with lesser side effects . In particular, they have been used in the synthesis of light-emitting and conducting polymers for organic electronics , indicating potential future directions in the field of organic electronics.

Eigenschaften

IUPAC Name |

4,6-dichloro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCEAIANVNPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

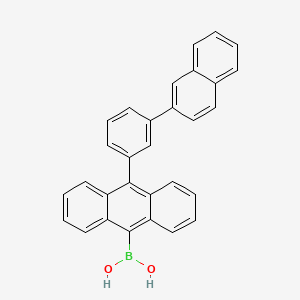

![5'-Ethyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B3288894.png)

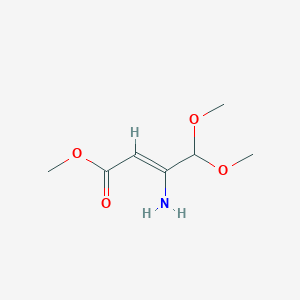

![3-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid](/img/structure/B3288906.png)

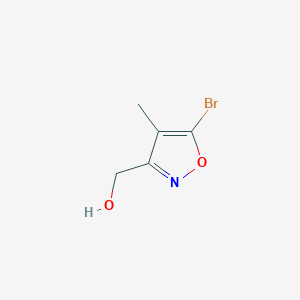

![4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B3288967.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B3288992.png)